molecular formula C5H5N5 B1417646 5-(1H-pyrrol-2-yl)-1H-tetrazole CAS No. 31602-66-1

5-(1H-pyrrol-2-yl)-1H-tetrazole

Cat. No.: B1417646
CAS No.: 31602-66-1
M. Wt: 135.13 g/mol
InChI Key: GFRUZMPMDDEEMB-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-2-yl)-1H-tetrazole is a heterocyclic compound that features both a pyrrole and a tetrazole ring

Scientific Research Applications

5-(1H-pyrrol-2-yl)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Safety and Hazards

The safety and hazards associated with “5-(1H-pyrrol-2-yl)-1H-tetrazole” would depend on various factors including its reactivity, toxicity, and handling procedures. It’s important to refer to material safety data sheets (MSDS) for specific safety information .

Future Directions

The future directions for research on “5-(1H-pyrrol-2-yl)-1H-tetrazole” could involve exploring its potential uses in various fields such as medicinal chemistry, given the prevalence of pyrrole and tetrazole rings in biologically active compounds .

Biochemical Analysis

Biochemical Properties

5-(1H-pyrrol-2-yl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby influencing various cellular processes .

Cellular Effects

The effects of this compound on cellular function are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis . In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, resulting in changes in the levels of key metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . For example, the binding of this compound to cytochrome P450 enzymes can lead to either competitive inhibition or allosteric modulation of the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor that influences its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular antioxidant capacity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level . These findings highlight the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions . The metabolites formed during these reactions can further participate in conjugation reactions, such as glucuronidation and sulfation, leading to the formation of more water-soluble products that can be excreted from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of key metabolites in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with azide compounds under acidic or basic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of catalysts and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrrol-2-yl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole and tetrazole derivatives, which can have different physical and chemical properties based on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole and N-substituted pyrroles share structural similarities with 5-(1H-pyrrol-2-yl)-1H-tetrazole.

    Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole are structurally related and exhibit similar reactivity.

Uniqueness

This compound is unique due to the combination of the pyrrole and tetrazole rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c1-2-4(6-3-1)5-7-9-10-8-5/h1-3,6H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRUZMPMDDEEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953567
Record name 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31602-66-1
Record name 5-(1H-Pyrrol-2-yl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31602-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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